molecular formula C20H19ClF2N2O4 B11515350 1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11515350
M. Wt: 424.8 g/mol
InChI Key: LLMXCEQVXZVKLR-UHFFFAOYSA-N
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core with various substituents

Preparation Methods

The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

In an industrial setting, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions typically include the use of palladium catalysts and boron reagents, which facilitate the coupling process .

Chemical Reactions Analysis

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can be compared to other similar compounds, such as:

The uniqueness of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H19ClF2N2O4

Molecular Weight

424.8 g/mol

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19ClF2N2O4/c1-28-15-6-2-13(3-7-15)10-11-24-17-12-18(26)25(19(17)27)14-4-8-16(9-5-14)29-20(21,22)23/h2-9,17,24H,10-12H2,1H3

InChI Key

LLMXCEQVXZVKLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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